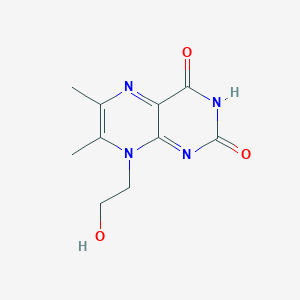![molecular formula C22H22O B089168 [Diphenyl(propoxy)methyl]benzene CAS No. 13594-77-9](/img/structure/B89168.png)
[Diphenyl(propoxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Diphenyl(propoxy)methyl]benzene, commonly known as DPM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DPM is a white crystalline solid that belongs to the family of organic compounds known as diarylmethanes. It is a relatively new compound that was first synthesized in the 1960s and has since been the subject of numerous studies due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of DPM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Studies have shown that DPM can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemische Und Physiologische Effekte
Studies have shown that DPM can have various biochemical and physiological effects on the body. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. DPM has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, DPM has been shown to have analgesic properties, which can help reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DPM in lab experiments is its high purity and stability. DPM is a relatively stable compound that can be easily synthesized and purified, making it an ideal compound for use in various experiments. However, one of the limitations of using DPM is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are numerous future directions for research on DPM. One area of potential research is the development of DPM-based drugs for the treatment of Alzheimer's disease. Studies have shown that DPM can improve cognitive function, and further research could lead to the development of more effective treatments for this debilitating disease. Another area of potential research is the development of DPM-based materials for use in electronic displays. DPM has already been used as a key component in the synthesis of liquid crystals, and further research could lead to the development of more advanced materials with even greater potential applications.
Synthesemethoden
The synthesis of DPM involves the reaction of benzhydrol and 1-chloro-2-propylbenzene in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and results in the formation of DPM as the main product. The purity of the final product can be improved through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
DPM has been extensively studied for its potential applications in various fields such as material science, pharmaceuticals, and organic synthesis. In material science, DPM has been used as a key component in the synthesis of liquid crystals, which have applications in the production of electronic displays. In pharmaceuticals, DPM has been studied for its potential use as an antifungal agent and as a treatment for Alzheimer's disease.
Eigenschaften
CAS-Nummer |
13594-77-9 |
|---|---|
Produktname |
[Diphenyl(propoxy)methyl]benzene |
Molekularformel |
C22H22O |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
[diphenyl(propoxy)methyl]benzene |
InChI |
InChI=1S/C22H22O/c1-2-18-23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
InChI-Schlüssel |
AVIKXXVBLCSYIY-UHFFFAOYSA-N |
SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




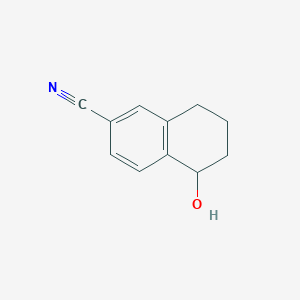
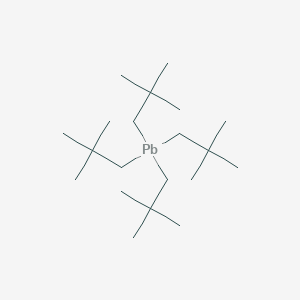
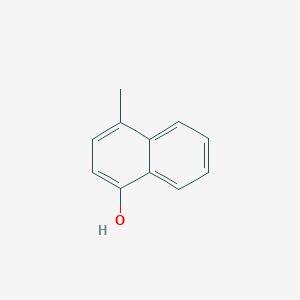
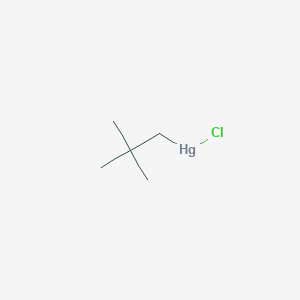
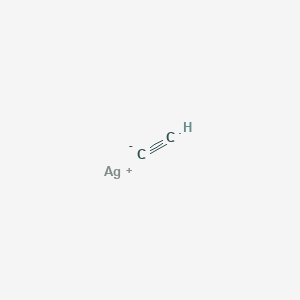
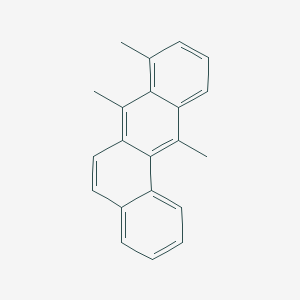
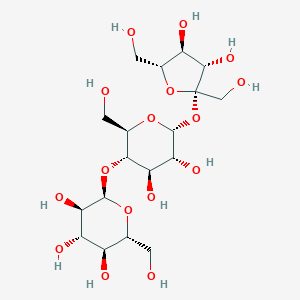

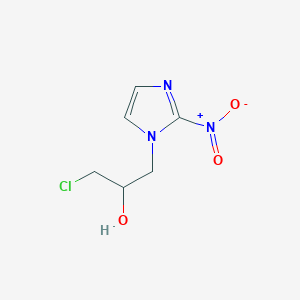

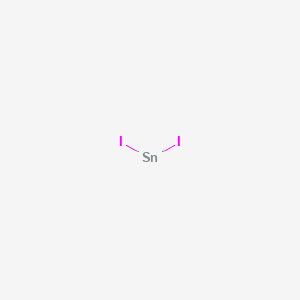
![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)
